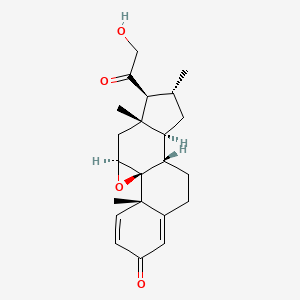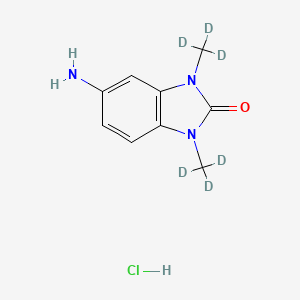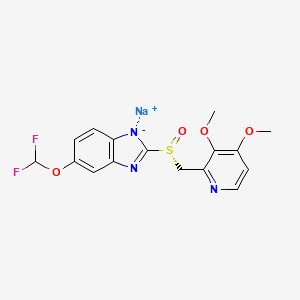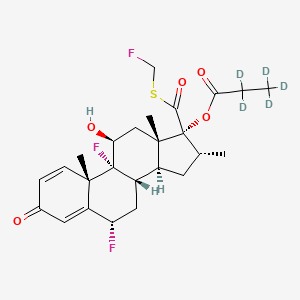
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a boronate ester group. Compounds with boronate esters are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalic anhydride derivative.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Boronate Ester Formation: The boronate ester group is introduced through a reaction with a boronic acid or boronic ester, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalyst Selection: Choosing an efficient catalyst for the cross-coupling reaction.
Reaction Temperature and Time: Optimizing the temperature and reaction time to ensure complete conversion.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, to form boronic acids.
Reduction: Reduction reactions can be used to modify the isoindole core or the phenyl group.
Substitution: The compound can participate in substitution reactions, especially at the phenyl group or the boronate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group would yield a boronic acid, while substitution at the phenyl group could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is valuable for its role in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology and Medicine
In biology and medicine, derivatives of this compound could be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In industry, this compound could be used in the synthesis of advanced materials, such as polymers or electronic materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. In cross-coupling reactions, the boronate ester group interacts with a palladium catalyst to form a new carbon-carbon bond. In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar cross-coupling reactions.
Isoindole Derivatives: Compounds with similar isoindole cores but different substituents.
Boronate Esters: Other boronate esters with different organic groups attached.
Uniqueness
The uniqueness of 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione lies in its combination of an isoindole core with a boronate ester group, making it particularly useful in specific synthetic applications.
Propriétés
Numéro CAS |
151075-25-1 |
|---|---|
Formule moléculaire |
C20H24BNO4 |
Poids moléculaire |
353.225 |
Nom IUPAC |
2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C20H24BNO4/c1-19(2)20(3,4)26-21(25-19)13-10-11-15-16(12-13)18(24)22(17(15)23)14-8-6-5-7-9-14/h5-10,15-16H,11-12H2,1-4H3 |
Clé InChI |
SFMBJCGZJSRRNF-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC3C(C2)C(=O)N(C3=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B585754.png)
![Cyclopropa[cd]pentalen-2,3-imine, octahydro-5-methyl- (9CI)](/img/no-structure.png)








